molecular formula C11H9BrO2 B1617918 3-(2-Bromoethyl)coumarin CAS No. 20972-54-7

3-(2-Bromoethyl)coumarin

Cat. No.: B1617918
CAS No.: 20972-54-7
M. Wt: 253.09 g/mol
InChI Key: KWYQUOMBGREDBP-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)coumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various applications, including pharmaceuticals, perfumes, and dyes. The addition of a bromoethyl group to the coumarin structure enhances its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)coumarin typically involves the bromination of 3-ethylcoumarin. One common method is the reaction of 3-ethylcoumarin with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the ethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)coumarin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of new coumarin derivatives with different functional groups.

    Oxidation: Formation of 3-(2-carboxyethyl)coumarin or 3-(2-formylethyl)coumarin.

    Reduction: Formation of 3-ethylcoumarin.

Scientific Research Applications

3-(2-Bromoethyl)coumarin has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the synthesis of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)coumarin involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, forming covalent bonds with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects. The specific pathways involved depend on the target molecule and the nature of the substitution reaction.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromoacetyl)coumarin: Similar in structure but with an acetyl group instead of an ethyl group. It is also used in the synthesis of bioactive compounds.

    3-(2-Chloroethyl)coumarin: Similar but with a chlorine atom instead of bromine. It has different reactivity and biological properties.

    3-(2-Iodoethyl)coumarin: Similar but with an iodine atom. It is less commonly used due to the higher reactivity and cost of iodine.

Uniqueness

3-(2-Bromoethyl)coumarin is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for the synthesis of various derivatives and a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(2-bromoethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c12-6-5-9-7-8-3-1-2-4-10(8)14-11(9)13/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYQUOMBGREDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943265
Record name 3-(2-Bromoethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20972-54-7
Record name NSC99029
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99029
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Bromoethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Bromoethyl)coumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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